molecular formula C16H16BrNOS B2588039 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide CAS No. 400088-78-0

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide

Cat. No.: B2588039
CAS No.: 400088-78-0
M. Wt: 350.27
InChI Key: CENPHFNZOVKJLO-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide is an organic compound with the molecular formula C16H16BrNOS and a molecular weight of 350.27 g/mol This compound is characterized by the presence of a bromophenyl group and a sulfanylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide typically involves the reaction of 4-bromothiophenol with 4-iodoaniline under suitable conditions to form the intermediate compound, which is then reacted with 2-methylpropanoyl chloride to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-methylpropanamide.

    Reduction: Formation of N-{4-[(phenyl)sulfanyl]phenyl}-2-methylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in microbial cells, leading to antimicrobial activity. The compound’s lipophilic character may enhance its ability to penetrate cell membranes and disrupt essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide is unique due to its specific combination of a bromophenyl group and a sulfanylphenyl group attached to a propanamide backbone

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPHFNZOVKJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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